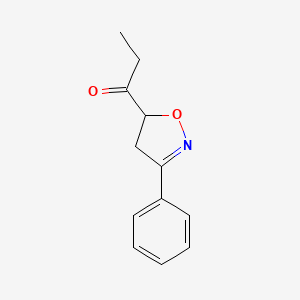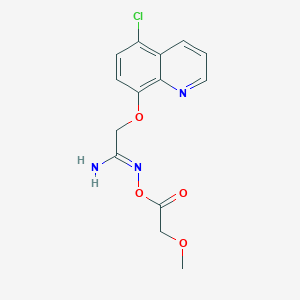![molecular formula C11H8N2S B12886102 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a thiophene group attached at the 5-position
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- typically involves multi-step organic synthesis techniques One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe thiophene group is then introduced at the 5-position using suitable reagents and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: Lacks the thiophene group, which may result in different chemical reactivity and biological activity.
1H-Pyrrolo[2,3-C]pyridine: Has a different ring fusion pattern, leading to variations in its chemical properties and applications.
1H-Pyrazolo[3,4-B]pyridine: Contains a pyrazole ring instead of a pyrrole ring, which can alter its interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8N2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-12-11-8(1)5-10(6-13-11)9-2-4-14-7-9/h1-7H,(H,12,13) |
Clave InChI |
LTBFBIDBKSSDEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=C(C=C21)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




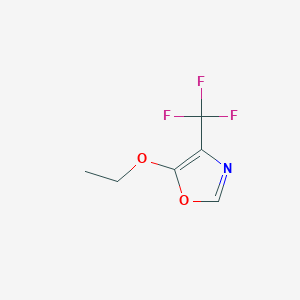
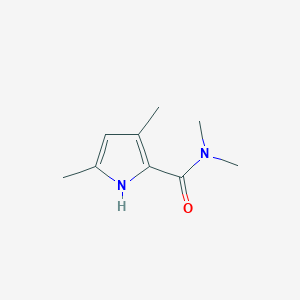
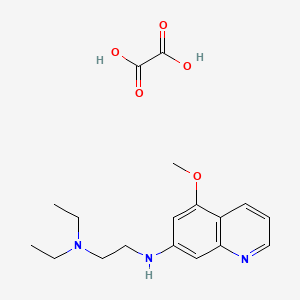
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
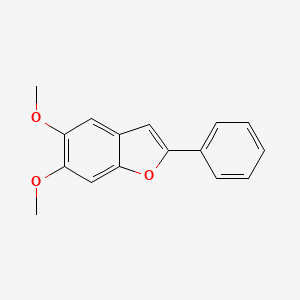
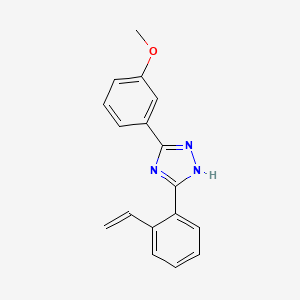
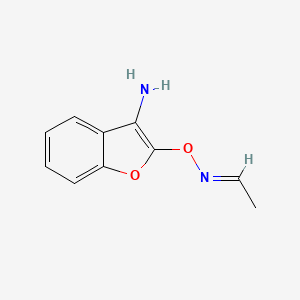
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
